Propanedioyl dichloride, phenyl-
Description
Propanedioyl dichloride (IUPAC name), commonly known as malonyl dichloride (CAS 1663-67-8), is a reactive acyl chloride with the molecular formula C₃H₂Cl₂O₂ and a molecular weight of 140.95 g/mol . It features two chloride groups bonded to adjacent carbonyl carbons, making it highly reactive in organic synthesis, particularly for introducing malonyl moieties into molecules. This article focuses on comparing malonyl dichloride with structurally or functionally similar dichlorides, including acyl and phosphorus-based compounds.
Properties
CAS No. |
37818-48-7 |
|---|---|
Molecular Formula |
C9H6Cl2O2 |
Molecular Weight |
217.05 g/mol |
IUPAC Name |
2-phenylpropanedioyl dichloride |
InChI |
InChI=1S/C9H6Cl2O2/c10-8(12)7(9(11)13)6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
DLTWEQZAWUHBDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key properties of malonyl dichloride and related compounds:
Reactivity and Stability
- Malonyl dichloride exhibits dual reactivity due to its two chloride groups, enabling sequential nucleophilic substitutions (e.g., with alcohols or amines) to form diesters or diamides. Its volatility (boiling point: 53–55°C at 19 mmHg) facilitates use in gas-phase reactions, such as molecular layer deposition with TiCl₄ and 2-aminoethanol .
- Pivaloyl chloride ’s bulky tert-butyl group impedes nucleophilic attack, making it less reactive than linear acyl chlorides like propionyl chloride .
- Phosphorus dichlorides (e.g., phenylphosphonic dichloride) undergo hydrolysis to form phosphonic acids but require controlled conditions to avoid violent reactions. Their sulfur analogues (e.g., phenylthionophosphonic dichloride) exhibit enhanced stability and distinct coordination chemistry due to thiophosphoryl bonds .
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